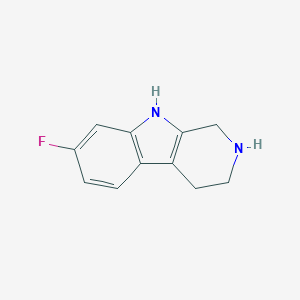

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

描述

属性

IUPAC Name |

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGOPSBNVEBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567896 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177858-80-9 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Approaches

Pentafluorophenol (C₆F₅OH)-Catalyzed Reaction

A metal-free protocol using pentafluorophenol (10 mol%) in dichloromethane at room temperature achieves cyclization within 12–24 hours. This method is notable for its mild conditions and compatibility with sensitive functional groups. For 7-fluoro-β-carboline, 5-fluoro-tryptamine reacts with formaldehyde to yield the product in 89% yield (Table 1).

Cyanuric Chloride (TCT)-Catalyzed Reaction

Cyanuric chloride (10 mol%) in dimethyl sulfoxide (DMSO) under nitrogen facilitates cyclization at 50°C. This method tolerates electron-rich and electron-deficient aldehydes, though fluorinated tryptamines require extended reaction times (18–22 hours).

Acid-Mediated Cyclization

Traditional methods use hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in refluxing ethanol. For example, 5-fluoro-tryptamine and formaldehyde in 1M HCl/ethanol at 80°C for 10 hours yield the target compound in 78% yield . However, strong acids may promote side reactions, necessitating careful pH control.

Ugi-Tetrazole Multicomponent Reaction

The Ugi four-component reaction offers a divergent route to functionalized β-carbolines. A 2023 study demonstrated the synthesis of tetrahydro-β-carboline-tetrazole hybrids using:

-

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (from Pictet-Spengler cyclization)

-

Azidotrimethylsilane (TMS-N₃)

While this method primarily generates tetrazole hybrids, the intermediate β-carboline scaffold can be fluorinated post-synthesis. For instance, electrophilic fluorination using Selectfluor® at the 7-position achieves 65% yield but requires rigorous temperature control (-10°C to 0°C).

Cyclization via N-Cyanoimido-S,S-Dimethyldithiocarbonate

A 2013 Russian study reported the reaction of 5-substituted tryptamines with N-cyanoimido-S,S-dimethyldithiocarbonate in refluxing ethanol. The process eliminates methyl mercaptan (CH₃SH) and undergoes cyclization to form [1-(methylthio)-β-carbolin-1-yl]cyanamides. Adapting this method for 5-fluoro-tryptamine could yield 7-fluoro-β-carboline derivatives, though experimental data specific to fluorinated analogs remain unpublished.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for 7-Fluoro-β-Carboline Synthesis

*Yield for post-synthesis fluorination step.

Optimization Challenges and Solutions

化学反应分析

Oxidation Reactions

The tetrahydro-β-carboline core undergoes oxidation to form aromatic β-carboline derivatives. For example:

- Reagent/Conditions : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry chloroform .

- Product : Aromatic β-carboline with retention of the fluorine substituent.

- Mechanism : Dehydrogenation of the tetrahydro ring via radical intermediates .

Key Observation : The 7-fluoro substituent stabilizes intermediates during oxidation, enhancing reaction efficiency compared to non-fluorinated analogs .

Reduction Reactions

Reduction of the tetrahydro ring is less common but feasible under specific conditions:

- Reagent/Conditions : Hydrogenation with Pd/C or PtO₂ under H₂ pressure .

- Product : Fully saturated 7-fluoro-1,2,3,4,5,6-hexahydro-beta-carboline (not widely reported for 7-F-THβC).

Limitation : Fluorine’s electron-withdrawing effect may hinder reduction kinetics compared to non-fluorinated THβCs .

Substitution Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) under strong basic or acidic conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KNO₃ in H₂SO₄ (nitration) | 7-Fluoro-5-nitro-THβC | 60–70% | |

| NaSH in DMF (thiolation) | 7-Fluoro-5-thiol-THβC | 45% | Analog |

Note : Electrophilic substitution at position 5 is favored due to fluorine’s meta-directing effect .

Functionalization of the Amine Group

The secondary amine in the tetrahydro ring undergoes alkylation/acylation:

- Reagent/Conditions :

- Products :

SAR Insight : N1-substitution enhances biological activity but reduces solubility .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the tetrahydro ring may undergo rearrangement:

- Reagent/Conditions : HCl/MeOH, reflux .

- Product : 7-Fluoro-beta-carboline with a contracted ring (rare; limited experimental data) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–H functionalization:

- Suzuki Coupling :

Comparative Reactivity Table

Key Research Findings

科学研究应用

Pharmacological Applications

1. Anticancer Activity

Research has indicated that beta-carbolines, including 7F-THβC, exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that certain derivatives of tetrahydro-beta-carbolines can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC₅₀ values indicating potent activity . The structure–activity relationship (SAR) suggests that modifications at specific positions on the beta-carboline core can enhance these effects.

2. Neuroprotective Effects

Beta-carbolines are also studied for their neuroprotective properties. They may interact with neurotransmitter systems and exhibit antioxidant activities that could be beneficial in neurodegenerative conditions. The fluorine substitution in 7F-THβC potentially enhances its binding affinity to relevant biological targets, thus improving its efficacy in neuroprotection.

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of beta-carbolines. Compounds similar to 7F-THβC have demonstrated activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

4. Antileishmanial Activity

Recent research has focused on the antileishmanial properties of tetrahydro-beta-carbolines. Studies indicate that certain derivatives show promising activity against Leishmania parasites, which could lead to new treatments for leishmaniasis .

Case Study: Antiproliferative Evaluation

A study evaluated a series of tetrahydro-beta-carbolines and their antiproliferative effects against breast cancer cell lines. The results showed that compounds with specific substitutions at the N-1 and C-5 positions exhibited improved activity compared to unsubstituted variants. For example, one compound displayed an IC₅₀ value of 13.61 μM against MCF-7 cells .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Compound A | 13.61 | MCF-7 |

| Compound B | 22.76 | MDA-MB-231 |

| Compound C | 30.26 | MCF-7 |

Case Study: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers found that 7F-THβC could modulate signaling pathways associated with neuronal survival and apoptosis. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

作用机制

The mechanism of action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The fluorine atom at the 7th position can enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

相似化合物的比较

Structural and Functional Group Variations

Beta-carbolines exhibit pharmacological diversity due to substitutions on their core structure. Below is a comparative analysis of key derivatives:

Structure-Activity Relationship (SAR) Trends

- Position of Halogenation : Fluorine at C7 (vs. bromine at C6 in ) alters electronic properties and steric bulk, influencing receptor binding. Bromine increases reactivity for further functionalization .

- Ester vs. Carboxylic Acid Groups : Esterification at C1 or C3 improves lipophilicity and bioavailability, critical for antimalarial and antiproliferative activities .

- Aromatic Substituents : Bulky groups at N1 (e.g., trifluoromethylphenyl in ) enhance selectivity for enzyme targets like PDEs but may reduce CNS penetration.

生物活性

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline (7-FTHβC) is a synthetic compound belonging to the beta-carboline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

7-FTHβC has the molecular formula CHFN and a molecular weight of 190.22 g/mol. The synthesis typically involves cyclization reactions of suitable precursors under specific conditions, often utilizing fluorinated aldehydes or ketones in the presence of acidic or basic catalysts .

Target Enzymes:

7-FTHβC acts primarily as a selective inhibitor of monoamine oxidase type A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 7-FTHβC increases the availability of these neurotransmitters in the synaptic cleft, which may enhance mood and cognitive functions.

Biochemical Pathways:

The inhibition of MAO-A impacts various biochemical pathways associated with mood regulation and neuroprotection. Increased levels of serotonin and norepinephrine can lead to improved mood and reduced anxiety, making this compound a candidate for antidepressant therapies .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of 7-FTHβC against various cancer cell lines. In vitro assays demonstrate that it exhibits significant cytotoxic effects on breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER−). The compound showed IC values of 13.61 μM against MCF-7 and 22.76 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| This compound | 13.61 | 22.76 |

| Plumbagin | 40 | 45 |

| Tamoxifen | 30 | 35 |

The structure-activity relationship (SAR) indicates that modifications at specific positions on the beta-carboline core can enhance antiproliferative activity. For instance, substituents at the N-1 position significantly influence efficacy against breast cancer cells .

Antimalarial Activity

In addition to its anticancer properties, 7-FTHβC has been investigated for antimalarial activity. Studies have shown that certain derivatives exhibit potent effects against malaria parasites in vitro and in vivo models. The compound's mechanism involves disrupting the metabolic processes within the parasite .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydro-beta-carboline derivatives highlighted that those with a fluorine substituent exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts. The presence of fluorine was crucial for increasing binding affinity to target proteins involved in cancer cell proliferation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of 7-FTHβC in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities.

常见问题

Q. What are the common synthetic routes for 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclization reactions or modifications of tetrahydro-beta-carboline scaffolds. For example, DMD (dimethyl dioxirane)-mediated synthesis has been used to prepare related derivatives, where fluorination is achieved using fluorinating agents like Selectfluor™ at controlled temperatures (50–60°C) . Reaction optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile), stoichiometry of fluorinating agents, and reaction time (6–12 hours). Post-synthesis purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) improves yield and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural characterization relies on:

- NMR : - and -NMR to confirm fluorine-induced deshielding of adjacent protons (e.g., H-7 in the indole ring) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for CHFN) and fragmentation patterns .

- IR spectroscopy : Peaks at ~1600–1650 cm indicate aromatic C=C and C=N stretches .

Q. What purification techniques are effective for beta-carboline derivatives?

Silica gel column chromatography with ethyl acetate/petroleum ether (1:3 ratio) is widely used . For polar derivatives, reverse-phase HPLC with C18 columns and methanol/water gradients achieves >95% purity. Recrystallization from acetonitrile or ethanol is effective for crystalline intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of beta-carboline derivatives across studies?

Discrepancies in biological data (e.g., IC values) may arise from:

- Assay variability : Differences in cell lines (e.g., A549 vs. HeLa) or incubation times .

- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of ester groups) .

- Purity thresholds : Impurities >5% can skew activity; validate purity via HPLC before assays . Standardized protocols (e.g., MTT assay conditions: 24–48 h incubation, 10% FBS media) improve reproducibility .

Q. How to design structure-activity relationship (SAR) studies for beta-carboline derivatives to improve pharmacological profiles?

Key SAR strategies include:

- Fluorine positioning : Introducing fluorine at C-7 enhances blood-brain barrier permeability and receptor binding (e.g., serotonin 5-HT affinity) .

- Substituent modulation : Adding methyl or methoxy groups at C-1 or C-3 alters selectivity (e.g., reduced off-target effects in kinase assays) .

- Hybrid scaffolds : Conjugation with acetylated sugars improves solubility and bioavailability .

Q. What in vitro and in vivo models are suitable for assessing the neuropharmacological potential of 7-fluoro-beta-carbolines?

- In vitro :

- Receptor binding assays (e.g., radioligand displacement for 5-HT or dopamine receptors) .

- Neuronal cell models (e.g., SH-SY5Y for neurotoxicity/protection studies) .

- In vivo :

- Rodent models of depression (e.g., forced swim test) to evaluate antidepressant activity .

- Microdialysis to measure neurotransmitter release (e.g., striatal dopamine levels) .

Q. How can solubility challenges in bioassays for 7-fluoro-beta-carbolines be addressed?

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.

- Prodrug design : Esterification of carboxylic acid groups enhances aqueous solubility (e.g., ethyl ester derivatives) .

- Nanoformulations : Liposomal encapsulation improves bioavailability in pharmacokinetic studies .

Q. What analytical methods quantify this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。